3-Acetylphenyl 3,4-dichloro-2-methoxybenzenesulfonate
Description
Properties
IUPAC Name |
(3-acetylphenyl) 3,4-dichloro-2-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O5S/c1-9(18)10-4-3-5-11(8-10)22-23(19,20)13-7-6-12(16)14(17)15(13)21-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPVVIOICQDXIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylphenyl 3,4-dichloro-2-methoxybenzenesulfonate typically involves the following steps:
Chlorination: The chlorination of the phenyl ring at the 3 and 4 positions can be carried out using chlorine gas or a chlorinating agent like sulfuryl chloride.
Sulfonation: The final step involves the sulfonation of the benzene ring using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Acetylphenyl 3,4-dichloro-2-methoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: 3-Carboxyphenyl 3,4-dichloro-2-methoxybenzenesulfonate.
Reduction: 3-Hydroxyphenyl 3,4-dichloro-2-methoxybenzenesulfonate.
Substitution: 3-Acetylphenyl 3,4-diamino-2-methoxybenzenesulfonate (when using amines).
Scientific Research Applications
3-Acetylphenyl 3,4-dichloro-2-methoxybenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetylphenyl 3,4-dichloro-2-methoxybenzenesulfonate involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The sulfonate group can increase the compound’s solubility in water, aiding in its distribution within biological systems.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations :
- Substituent Effects: The target compound’s 3-acetylphenyl group contrasts with the 4-allyl-2-methoxyphenyl group in the analog from .
- Chlorination Pattern : Both the target compound and the 4-allyl-2-methoxyphenyl analog share 3,4-dichloro substitution on the benzenesulfonate ring. This pattern is associated with increased lipophilicity and resistance to metabolic degradation in pesticidal applications .
Target Compound (Hypothetical Pathway)
A similar route using 3-acetylphenol and 3,4-dichloro-2-methoxybenzenesulfonyl chloride could yield the target compound.
Analog: 4-Allyl-2-Methoxyphenyl 3,4-Dichlorobenzenesulfonate
- Procedure: Reacting eugenol (4-allyl-2-methoxyphenol) with 3,4-dichlorobenzenesulfonyl chloride in dichloromethane and triethylamine yields the product. Crystallographic analysis confirms a dihedral angle of 40.53° between aromatic rings, influencing molecular packing .
Analog: N-(3-Acetylphenyl)acetamide
- Procedure: Acetylation of 3-aminoacetophenone produces this compound, characterized by $ ^1H $-NMR (δ 2.17 ppm for methyl groups) and TLC validation .
Physicochemical and Reactivity Comparisons
Biological Activity
3-Acetylphenyl 3,4-dichloro-2-methoxybenzenesulfonate (CAS No. 2305494-29-3) is a sulfonate compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a phenyl ring substituted with an acetyl group and a sulfonate moiety, along with dichloro and methoxy substitutions. Its structural formula can be represented as follows:
This unique structure contributes to its biological activity by influencing interaction with various biological targets.
The biological activity of 3-acetylphenyl 3,4-dichloro-2-methoxybenzenesulfonate primarily involves its interaction with specific enzymes and receptors. The compound may act as an inhibitor or modulator, affecting cellular signaling pathways and metabolic processes. Key mechanisms include:
- Enzyme Inhibition : The sulfonate group can interact with active sites of enzymes, leading to inhibition of enzymatic activity.
- Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways and physiological responses.
Biological Activity Overview
Research has indicated several biological activities associated with 3-acetylphenyl 3,4-dichloro-2-methoxybenzenesulfonate:
- Antimicrobial Activity : Studies have shown that the compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary research indicates potential anticancer effects through apoptosis induction in cancer cell lines.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in vitro, suggesting possible therapeutic applications in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction of inflammatory markers |
Case Study 1: Antimicrobial Evaluation
In a study published in the Journal of Organic Chemistry, the antimicrobial activity of various sulfonate derivatives was assessed. Results indicated that 3-acetylphenyl 3,4-dichloro-2-methoxybenzenesulfonate showed significant inhibition against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .
Case Study 2: Anticancer Properties
A study conducted on the anticancer effects of the compound revealed that it induces apoptosis in human cancer cell lines via a caspase-dependent pathway. The results suggest that this compound could be further developed into a therapeutic agent for cancer treatment .
Case Study 3: Anti-inflammatory Mechanisms
Research published in the Egyptian Journal of Chemistry demonstrated that the compound effectively reduces levels of pro-inflammatory cytokines in vitro. This finding supports its potential application in treating inflammatory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
